1-(3,5-Dichlorophenoxy)propan-2-one

Description

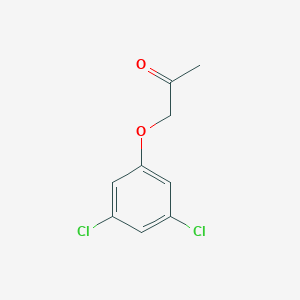

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3,5-dichlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-6(12)5-13-9-3-7(10)2-8(11)4-9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTSCUBKRZOBGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20596293 | |

| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17199-34-7 | |

| Record name | 1-(3,5-Dichlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20596293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1-(3,5-Dichlorophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-(3,5-Dichlorophenoxy)propan-2-one. Due to the limited availability of direct experimental data for this specific compound in published literature, this guide outlines a well-established synthetic methodology and presents predicted characterization data based on analogous compounds and established principles of spectroscopy.

Introduction

This compound is an organic compound featuring a dichlorinated phenyl ring linked via an ether bond to a propanone moiety. This structure is of interest to researchers in medicinal chemistry and materials science as a potential building block for more complex molecules. The presence of the dichlorophenyl group and the ketone functionality offers multiple sites for further chemical modification, making it a versatile intermediate in organic synthesis.

Synthesis of this compound

The most direct and widely used method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of 3,5-dichlorophenol (sodium 3,5-dichlorophenoxide) acts as the nucleophile, attacking the electrophilic carbon of chloroacetone.

The overall reaction is as follows:

Reaction Scheme:

3,5-Dichlorophenol + Sodium Hydroxide → Sodium 3,5-Dichlorophenoxide + Water

Sodium 3,5-Dichlorophenoxide + Chloroacetone → this compound + Sodium Chloride

A detailed experimental protocol for this synthesis is provided in the "Experimental Protocols" section.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization

The successful synthesis of this compound would be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the predicted data for the target compound.

Predicted Physical and Chemical Properties

| Property | Predicted Value |

| Molecular Formula | C₉H₈Cl₂O₂ |

| Molecular Weight | 219.06 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Boiling Point | Estimated > 250 °C |

| Melting Point | Not readily available; likely a low-melting solid |

Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 2.2 - 2.3 | Singlet | 3H | -C(=O)CH₃ |

| ~ 4.6 - 4.7 | Singlet | 2H | -OCH₂- |

| ~ 6.9 - 7.2 | Multiplet | 3H | Aromatic Protons (Ar-H) |

Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 27 - 29 | -C(=O)CH₃ |

| ~ 73 - 75 | -OCH₂- |

| ~ 115 - 135 | Aromatic Carbons (Ar-C) |

| ~ 158 - 160 | Aromatic Carbon (Ar-C-O) |

| ~ 205 - 207 | Ketone Carbonyl (C=O) |

Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Medium | Aromatic C-H Stretch |

| ~ 2950 - 2850 | Medium | Aliphatic C-H Stretch |

| ~ 1720 - 1740 | Strong | Ketone C=O Stretch |

| ~ 1580 - 1450 | Medium | Aromatic C=C Stretch |

| ~ 1250 - 1200 | Strong | Aryl-Alkyl Ether C-O Stretch |

| ~ 800 - 700 | Strong | C-Cl Stretch |

Predicted Mass Spectrometry (MS) Data

| m/z Value | Predicted Fragment Ion |

| 218/220/222 | [M]⁺˙ (Molecular ion with isotope pattern for 2 Cl) |

| 161/163 | [M - C₃H₅O]⁺ (Loss of the propanone side chain) |

| 43 | [CH₃CO]⁺ (Acetyl cation) |

Experimental Protocols

Synthesis of this compound

Materials:

-

3,5-Dichlorophenol

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetone

-

Acetone or Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 1.0 equivalent of 3,5-dichlorophenol in a suitable solvent such as acetone or DMF.

-

Add 1.1 equivalents of a base, such as powdered sodium hydroxide or potassium hydroxide, to the solution.

-

Stir the mixture at room temperature for 30 minutes to an hour to ensure the complete formation of the sodium 3,5-dichlorophenoxide salt.

-

To this mixture, add 1.1 equivalents of chloroacetone dropwise.

-

Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (typically after several hours), cool the mixture to room temperature.

-

If a solid precipitate (NaCl or KCl) has formed, remove it by filtration.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or recrystallization to yield pure this compound.

Characterization Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a neat liquid (if oily) or as a KBr pellet (if solid).

-

Mass Spectrometry: Mass spectral data would be acquired using an electron ionization (EI) mass spectrometer. The sample would be introduced directly or via a gas chromatograph (GC-MS).

This guide provides a robust framework for the synthesis and characterization of this compound, enabling researchers to produce and verify this valuable chemical intermediate for their research and development endeavors.

In-Depth Technical Guide: Physicochemical Properties of 1-(3,5-Dichlorophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound of interest within the broader class of phenoxy ketones. Its structure, featuring a dichlorinated phenyl ring linked via an ether bond to a propanone moiety, suggests potential applications in chemical synthesis and biological studies. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 17199-34-7 | [1] |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| Boiling Point | 302 °C | |

| Density | 1.308 g/cm³ | |

| Flash Point | 129 °C | |

| Melting Point | Not available | |

| Solubility | Not available |

Experimental Protocols

Synthesis: Williamson Ether Synthesis

The most probable and widely used method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the phenoxide ion derived from 3,5-dichlorophenol acts as the nucleophile, attacking chloroacetone.

Reaction Scheme:

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dichlorophenol (1 equivalent) and a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF).

-

Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) or sodium hydroxide (NaOH, 1.1 equivalents), to the flask. Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide salt.

-

Addition of Chloroacetone: Slowly add chloroacetone (1.1 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux (typically 50-100 °C) and maintain the temperature for 1-8 hours.[3] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts (inorganic salts) and wash with a small amount of the solvent.

-

Extraction: If necessary, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

Purification

The crude this compound can be purified using standard laboratory techniques.

Protocol for Column Chromatography:

-

Adsorbent: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).

-

Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the column.

-

Elution: Elute the column with a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexane. Collect fractions and monitor them by TLC.

-

Isolation: Combine the fractions containing the pure product and evaporate the solvent to yield the purified this compound.

Protocol for Recrystallization:

If the product is a solid at room temperature, recrystallization can be an effective purification method.

-

Solvent Selection: Dissolve the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures (e.g., ethanol/water mixture).

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., TG-5SilMS).[6]

-

Injection: Splitless injection mode.

-

Temperature Program: A temperature gradient starting from a low temperature (e.g., 50 °C) and ramping up to a high temperature (e.g., 280 °C) to ensure good separation.

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of, for example, 40-400 amu.

-

-

Data Analysis: The retention time from the gas chromatogram and the mass spectrum, showing the molecular ion peak and characteristic fragmentation pattern, can be used to identify and confirm the structure of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.

-

Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the protons of the propanone moiety. The chemical shifts, splitting patterns, and integration of these signals will be characteristic of the compound's structure.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the propanone side chain.

Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathways have been reported for this compound, the broader class of chlorophenoxy compounds is known to exhibit a range of biological effects. Many chlorophenoxy derivatives are used as herbicides, and their mechanism of action in plants often involves mimicking growth hormones.

In animals and humans, exposure to high doses of certain chlorophenoxy compounds has been associated with various toxic effects, including damage to the liver, kidneys, and nervous system.[7] The mechanism of toxicity is not fully understood but may involve the uncoupling of oxidative phosphorylation and damage to cell membranes.[2]

Given its structure, this compound could potentially interact with biological systems. However, without experimental data, its specific biological effects and mechanisms of action remain speculative. Further research, such as in vitro and in vivo toxicological and pharmacological studies, would be necessary to elucidate its biological profile.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and provided detailed, generalized experimental protocols for its synthesis and analysis. While specific experimental data and biological activity information for this compound are currently limited in the public domain, the methodologies and contextual information provided herein offer a solid foundation for researchers and scientists to work with this molecule. Further investigation is warranted to fully characterize its properties and explore its potential applications.

References

- 1. Bargellini reaction - Wikipedia [en.wikipedia.org]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. cromlab-instruments.es [cromlab-instruments.es]

- 7. WO2001081286A1 - Process for preparation of r-1-(aryloxy)propan-2-ol - Google Patents [patents.google.com]

In-depth Technical Guide: 1-(3,5-Dichlorophenoxy)propan-2-one

A comprehensive review of publicly available scientific literature and patent databases reveals no specific information regarding the mechanism of action, biological activity, or defined molecular targets for 1-(3,5-Dichlorophenoxy)propan-2-one.

This document aims to provide a transparent account of the current knowledge landscape for researchers, scientists, and drug development professionals interested in this specific chemical entity. Extensive searches have been conducted to locate data pertaining to its biochemical and cellular effects, quantitative efficacy, and the experimental protocols used in its study.

Despite a thorough investigation, no peer-reviewed articles, technical datasheets, or patent applications detailing the biological function of this compound could be identified. The core requirements for a technical guide, including quantitative data, experimental methodologies, and signaling pathway diagrams, cannot be fulfilled at this time due to the absence of foundational research on this compound in the public domain.

Analysis of Related Compounds

While direct information is lacking for this compound, analysis of structurally similar compounds may offer preliminary insights, although it is crucial to emphasize that these are not direct evidence of the subject compound's activity.

Chlorinated Phenoxy Herbicides

Derivatives of phenoxyacetic acid containing chlorine substitutions are a well-documented class of herbicides. For instance, 2,4-Dichlorophenoxyacetic acid (2,4-D) acts as a synthetic auxin, leading to uncontrolled growth and eventual death in broadleaf weeds. The mechanism involves differential effects on cell division and elongation. It is important to note that this compound possesses a propanone side chain instead of the acetic acid moiety, which would significantly alter its chemical properties and likely its biological targets.

Dichlorophenyl-Containing Compounds

Compounds incorporating a dichlorophenyl group are prevalent in various biologically active molecules. For example, 1-(3,5-Dichlorophenyl)propan-1-one is listed in chemical databases with basic property information and hazard classifications, but no described mechanism of action. The structural difference, with the propanone group directly attached to the phenyl ring rather than through a phenoxy linker, is significant.

Propanone Derivatives

The propan-2-one (acetone) backbone is a common feature in organic chemistry. Its biological activities are highly dependent on the other functional groups attached to it. For instance, derivatives of 1,3-diphenyl-2-propanone have been investigated for various biological activities, including as potential dual agonists for PPARα/γ. However, the substitution pattern and the presence of the dichlorophenoxy group in the target compound make direct comparisons speculative.

Future Directions

The absence of data on this compound highlights a gap in the current scientific knowledge. Future research to elucidate its mechanism of action would require a systematic approach, beginning with preliminary screening and target identification studies.

Suggested Experimental Workflow

Should this compound become a subject of investigation, a logical first step would be to perform a broad biological screening to identify any potential activity. A generalized workflow for such an investigation is proposed below.

Caption: Proposed workflow for investigating the biological activity of a novel compound.

Conclusion

Spectroscopic Data and Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 1-(3,5-Dichlorophenoxy)propan-2-one. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Detailed, generalized experimental protocols for acquiring such data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with data from analogous compounds.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.2 | t | 1H | H-4' |

| ~6.8 - 6.9 | d | 2H | H-2', H-6' |

| ~4.5 | s | 2H | -O-CH₂-C(O)- |

| ~2.2 | s | 3H | -C(O)-CH₃ |

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

| Chemical Shift (δ, ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~158 | C-1' (Aromatic C-O) |

| ~135 | C-3', C-5' (Aromatic C-Cl) |

| ~125 | C-4' (Aromatic C-H) |

| ~115 | C-2', C-6' (Aromatic C-H) |

| ~75 | -O-CH₂- |

| ~27 | -CH₃ |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium-Weak | Aromatic C-H stretch |

| ~2950-2850 | Weak | Aliphatic C-H stretch |

| ~1725 | Strong | C=O stretch (Ketone) |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | Aryl-O-C stretch (asymmetric) |

| ~1050 | Strong | Aryl-O-C stretch (symmetric) |

| ~850-750 | Strong | C-Cl stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 220, 222, 224 | High | [M]⁺ (Molecular ion peak with isotopic pattern for 2 Cl atoms) |

| 163, 165 | Medium | [M - C₃H₅O]⁺ (Loss of the propanone side chain) |

| 43 | Very Strong | [CH₃CO]⁺ (Acylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data outlined above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (if oily or low melting solid): Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (if solid): Grind a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent (e.g., chloroform) and place the solution in a liquid IR cell.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet without sample/solvent).

-

Record the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile compound like this, direct insertion or injection into a gas chromatograph (GC-MS) would be appropriate.

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: A flowchart illustrating the typical workflow for spectroscopic analysis of an organic compound.

Crystal Structure Analysis of 1-(3,5-Dichlorophenoxy)propan-2-one: Information Not Available

A comprehensive search for the crystal structure analysis of 1-(3,5-Dichlorophenoxy)propan-2-one has revealed no publicly available crystallographic data or related in-depth technical studies for this specific compound. While information exists for structurally similar molecules, a detailed experimental analysis of the crystal structure of this compound, which would be essential for creating a technical guide or whitepaper, is not present in the surveyed scientific literature.

The process of determining a crystal structure is a complex experimental endeavor, primarily relying on techniques such as X-ray crystallography. This process involves the synthesis and crystallization of the compound, followed by the collection and analysis of X-ray diffraction data to elucidate the precise three-dimensional arrangement of atoms within the crystal lattice. The absence of any published reports or database entries containing this information for this compound indicates that such an analysis has likely not been performed or publicly disseminated.

Searches for this compound have yielded information on related structures, including:

-

1-(3,5-Dichlorophenyl)propan-1-one : This compound differs in the position of the oxygen atom, which is part of a carbonyl group directly attached to the phenyl ring.

-

1-(3,4-dichlorophenoxy)propan-2-one : This isomer has a different substitution pattern on the phenyl ring.

The lack of specific crystallographic data for this compound prevents the creation of the requested in-depth technical guide. Such a document would require quantitative data for tabulation (e.g., unit cell dimensions, bond lengths, bond angles, and torsion angles), detailed experimental protocols for crystallization and data collection, and a basis for visualizing the molecular and packing structures. Without the foundational crystallographic information file (CIF) or equivalent experimental data, a meaningful and accurate analysis is impossible.

For researchers, scientists, and drug development professionals interested in the structural properties of this compound, the initial and necessary step would be to perform a single-crystal X-ray diffraction experiment. The workflow for such an undertaking is outlined below.

General Experimental Workflow for Crystal Structure Analysis

The following diagram illustrates a typical workflow for determining the crystal structure of a novel compound.

Caption: A generalized workflow for the determination of a small molecule crystal structure.

Should the crystal structure of this compound be determined and published in the future, a comprehensive technical guide could then be developed. This guide would detail the molecular geometry, intermolecular interactions, and crystal packing, which are crucial for understanding its physicochemical properties and potential applications in fields such as drug development.

An In-depth Technical Guide to the Solubility of 1-(3,5-Dichlorophenoxy)propan-2-one in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract:

Introduction

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with potential applications in various fields of research and development. Understanding its solubility in different organic solvents is a critical parameter for its synthesis, purification, formulation, and application. Solubility dictates the choice of solvents for reaction media, crystallization, and analytical characterization. In the context of drug development, solubility is a key determinant of a compound's bioavailability and therapeutic efficacy. This guide aims to provide the most current and relevant information on the solubility of this compound.

Physicochemical Properties of this compound

While specific solubility data is scarce, a summary of the known physical and chemical properties of this compound is presented in Table 1. These properties can offer insights into its expected behavior in various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₈Cl₂O₂ | [1] |

| Molecular Weight | 219.06 g/mol | [1] |

| CAS Number | 17199-34-7 | [1] |

| Boiling Point | 302 °C | [1] |

| Density | 1.308 g/cm³ | [1] |

| Flash Point | 129 °C | [1] |

Note: The data presented in this table is sourced from publicly available chemical databases. Independent verification is recommended.

Experimental Protocol for Determination of Thermodynamic Solubility

The following is a detailed, generalized protocol for the determination of the thermodynamic solubility of an organic compound, such as this compound, in various organic solvents using the shake-flask method. This method is considered a gold standard for its reliability.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity

-

Analytical balance (accurate to at least 0.1 mg)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

-

Vortex mixer

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

-

To each vial, add a known volume of the selected organic solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to ensure that the concentration of the solute in the solvent has reached a plateau, indicating equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the thermostatted environment for a short period (e.g., 1-2 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC or GC).

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the standard solutions to generate a calibration curve.

-

Analyze the diluted sample solution.

-

Determine the concentration of this compound in the diluted sample by interpolating from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

The calculated concentration represents the thermodynamic solubility of this compound in the specific organic solvent at the tested temperature.

-

3.3. Quality Control

-

Perform the experiment in triplicate for each solvent to ensure the reproducibility of the results.

-

Visually inspect the vials after equilibration to confirm the presence of undissolved solid.

-

Run a blank (solvent only) with each analytical batch to check for interferences.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining thermodynamic solubility is depicted in the following diagram.

References

A Technical Deep Dive into Dichlorophenoxypropanone Compounds: Synthesis, Biological Activity, and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichlorophenoxypropanone derivatives are a class of organic compounds characterized by a core structure featuring a dichlorinated phenyl ring linked to a propanone moiety via an ether bond. This structural motif has garnered interest in various scientific fields due to the diverse biological activities exhibited by its analogues. This technical guide provides a comprehensive literature review of dichlorophenoxypropanone compounds, covering their synthesis, known biological activities, and detailed experimental protocols. The information is presented to facilitate further research and development of these compounds for potential therapeutic and agrochemical applications.

Chemical Synthesis

The primary synthetic route to dichlorophenoxypropanone compounds is the Williamson ether synthesis. This method involves the reaction of a dichlorophenol with a halo-propanone derivative, typically in the presence of a base.

A general synthesis workflow is depicted below:

Caption: General workflow for the Williamson ether synthesis of dichlorophenoxypropanone.

Detailed Experimental Protocol: Williamson Ether Synthesis of 1-(2,4-dichlorophenoxy)propan-2-one

This protocol is adapted from general Williamson ether synthesis procedures and a patented method for a related compound.[1][2][3][4][5][6]

Materials:

-

2,4-Dichlorophenol

-

Chloroacetone

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Hydrochloric acid (HCl), 1 M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a round-bottom flask, add 2,4-dichlorophenol (1 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone.

-

Stir the mixture at room temperature for 15 minutes.

-

Add chloroacetone (1.1 equivalents) dropwise to the suspension.

-

Attach a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer successively with 1 M HCl, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-(2,4-dichlorophenoxy)propan-2-one.

-

Purify the product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Activities

Research into the biological activities of dichlorophenoxypropanone compounds and their derivatives has revealed potential applications in antifungal and herbicidal domains.

Antifungal Activity

A notable derivative, 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride, has demonstrated significant antifungal properties.

| Compound | Fungal Species | MIC (µg/mL) | Reference |

| 1,3-bis(3,4-dichlorophenoxy)propan-2-aminium chloride | Dermatophytes | 0.39 - 3.12 | [2] |

| Candida spp. | 0.39 - 3.12 | [2] |

The proposed mechanism of action for this class of compounds involves the disruption of the fungal cell wall.[2]

Caption: Proposed mechanism of antifungal action.

This is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7][8][9][10]

Materials:

-

Fungal isolate

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Dichlorophenoxypropanone compound (test article)

-

Control antifungal agent (e.g., fluconazole, amphotericin B)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized fungal inoculum suspension from a fresh culture according to CLSI guidelines, adjusting the concentration to 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

-

Drug Dilution: Prepare serial twofold dilutions of the dichlorophenoxypropanone compound and the control antifungal in the 96-well plates.

-

Inoculation: Inoculate each well (except for the sterility control) with the fungal suspension.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

Reading Results: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the growth control well. This can be assessed visually or by using a microplate reader.

Herbicidal Activity

The dichlorophenoxy moiety is a key structural feature of phenoxy herbicides, such as 2,4-D (2,4-dichlorophenoxyacetic acid). These compounds act as synthetic auxins, leading to uncontrolled growth and eventual death of broadleaf weeds.[11][12][13][14][15] While specific herbicidal data for dichlorophenoxypropanone compounds is limited in the available literature, their structural similarity to known herbicides suggests they may exhibit similar activity.

The mechanism of action of phenoxy herbicides is illustrated below:

Caption: Mechanism of action of phenoxy herbicides.

Cytotoxicity

Limited data is available on the cytotoxicity of dichlorophenoxypropanone compounds. However, related thiosemicarbazide derivatives of 2,4-dichlorophenoxyacetic acid have been evaluated for their effects on cancer cell lines and normal human fibroblasts. For instance, 1-(2,4-dichlorophenoxy)acetyl-4-(1-naphthyl)thiosemicarbazide showed an IC₅₀ of 137.38 µM against the MKN74 gastric cancer cell line and a higher IC₅₀ of 631.45 µM against normal human fibroblasts, suggesting some level of selectivity.[16]

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[11][12][13][14][15]

Materials:

-

Human cancer cell line (e.g., MCF-7, A549)

-

Normal human cell line (e.g., fibroblasts)

-

Complete cell culture medium

-

Dichlorophenoxypropanone compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the dichlorophenoxypropanone compound for a specified duration (e.g., 24, 48, 72 hours). Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a multi-well spectrophotometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Outlook

Dichlorophenoxypropanone compounds represent a versatile scaffold with demonstrated potential in the development of new antifungal agents. The structural similarity to established phenoxy herbicides also suggests a promising avenue for agrochemical research. However, the current body of literature on the specific biological activities of dichlorophenoxypropanone parent compounds is limited.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of a broader library of dichlorophenoxypropanone isomers and their derivatives.

-

Quantitative Biological Evaluation: Systematic screening of these compounds to obtain quantitative data (MIC, IC₅₀) for their antifungal, herbicidal, and cytotoxic activities.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological effects.

-

Structure-Activity Relationship (SAR) Studies: Establishing clear SARs to guide the design of more potent and selective analogues.

By addressing these areas, the full potential of dichlorophenoxypropanone compounds as lead structures for the development of novel therapeutic and agricultural products can be realized.

References

- 1. gold-chemistry.org [gold-chemistry.org]

- 2. jk-sci.com [jk-sci.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MTT assay protocol | Abcam [abcam.com]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. broadpharm.com [broadpharm.com]

- 14. MTT (Assay protocol [protocols.io]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

Potential Metabolic Pathways of 1-(3,5-Dichlorophenoxy)propan-2-one: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide explores the potential metabolic pathways of 1-(3,5-Dichlorophenoxy)propan-2-one, a compound of interest in various research and development contexts. In the absence of direct experimental data for this specific molecule, this document outlines putative biotransformation routes based on established principles of xenobiotic metabolism, drawing parallels with structurally related compounds. The primary objective is to provide a foundational framework for researchers initiating metabolic studies on this and similar chemical entities.

The metabolism of foreign compounds (xenobiotics) in the body is broadly categorized into Phase I and Phase II reactions. Phase I reactions, which include oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent molecule.[1][2] These transformations are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[3][4] Subsequently, Phase II reactions involve the conjugation of these modified compounds with endogenous polar molecules, such as glucuronic acid, sulfate, or glutathione, to enhance their water solubility and facilitate excretion.[1][2][5]

Proposed Phase I Metabolic Pathways

Based on the chemical structure of this compound, which features a ketone group, an ether linkage, and a dichlorinated aromatic ring, several Phase I metabolic pathways can be postulated.

Ketone Reduction

The carbonyl group of the propan-2-one moiety is susceptible to reduction by carbonyl reductases, leading to the formation of a secondary alcohol. This is a common metabolic route for xenobiotics containing a ketone functional group.

Caption: Proposed ketone reduction pathway of this compound.

Aromatic Hydroxylation

The dichlorophenyl ring can undergo hydroxylation, a reaction typically mediated by cytochrome P450 enzymes. This oxidation can occur at various positions on the aromatic ring, leading to the formation of phenolic metabolites.

Caption: Proposed aromatic hydroxylation of this compound.

O-Dealkylation (Ether Cleavage)

The ether linkage in the molecule may be cleaved through O-dealkylation, another CYP-mediated reaction. This would result in the formation of 3,5-dichlorophenol and a propan-2-one-related fragment.

Caption: Proposed O-dealkylation of this compound.

Proposed Phase II Metabolic Pathways

The metabolites generated during Phase I, particularly those with newly formed hydroxyl groups, are prime candidates for Phase II conjugation reactions.

Glucuronidation

The hydroxylated metabolites can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process significantly increases the water solubility of the xenobiotic, facilitating its elimination.

Caption: Proposed glucuronidation of Phase I metabolites.

Sulfation

Alternatively, the hydroxyl groups can be sulfated by sulfotransferases (SULTs). This is another major conjugation pathway that enhances the polarity and excretion of metabolites.

Caption: Proposed sulfation of Phase I metabolites.

Summary of Potential Metabolic Pathways

The following diagram provides a consolidated overview of the potential metabolic fate of this compound.

Caption: Overview of potential metabolic pathways for this compound.

Experimental Protocols for Metabolic Profiling

To empirically determine the metabolic pathways of this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Metabolism with Liver Microsomes

This experiment aims to identify Phase I metabolites generated by CYP enzymes.

-

Materials:

-

Pooled human liver microsomes (or from other species of interest)

-

This compound

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

LC-MS/MS system

-

-

Protocol:

-

Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL), phosphate buffer, and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding this compound (e.g., at a final concentration of 1-10 µM).

-

Incubate at 37°C with shaking. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes).

-

Quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge to pellet the protein and analyze the supernatant by LC-MS/MS to identify and quantify the parent compound and its metabolites.

-

CYP Reaction Phenotyping

This experiment helps to identify the specific CYP isoforms responsible for the metabolism of the compound.

-

Method 1: Recombinant Human CYP Enzymes:

-

Incubate the compound with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system.

-

Analyze for metabolite formation to determine which isoforms are catalytically active.

-

-

Method 2: Chemical Inhibition in Liver Microsomes:

-

Perform the liver microsome incubation as described above, but in the presence of known selective inhibitors for major CYP isoforms.

-

A significant reduction in metabolite formation in the presence of a specific inhibitor suggests the involvement of that particular CYP enzyme.

-

Data Presentation

The following tables provide a template for summarizing the quantitative data that would be generated from such studies.

Table 1: Metabolite Identification and Quantification

| Metabolite ID | Proposed Structure | Retention Time (min) | MS/MS Transition (m/z) | Formation Rate (pmol/min/mg protein) |

| M1 | 1-(3,5-Dichlorophenoxy)propan-2-ol | |||

| M2 | Hydroxy-1-(3,5-Dichlorophenoxy)propan-2-one | |||

| M3 | 3,5-Dichlorophenol |

Table 2: CYP Reaction Phenotyping Results

| CYP Isoform | Relative Metabolite Formation (%) |

| CYP1A2 | |

| CYP2C9 | |

| CYP2C19 | |

| CYP2D6 | |

| CYP3A4 | |

| Control | 100 |

This guide provides a comprehensive, albeit predictive, overview of the potential metabolic fate of this compound. The proposed pathways and experimental designs offer a robust starting point for researchers to elucidate the biotransformation of this compound, which is a critical step in understanding its pharmacokinetic and toxicological profile.

References

Methodological & Application

Application Notes and Protocols for the Quantification of 1-(3,5-Dichlorophenoxy)propan-2-one

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1-(3,5-Dichlorophenoxy)propan-2-one. The following methods are based on established analytical techniques for structurally similar compounds, including dichlorophenoxy derivatives and related ketones. While these protocols provide a strong foundation, method validation is essential for each specific matrix and laboratory setting.

Introduction

This compound is a chemical compound of interest in various fields, including pharmaceutical development and environmental analysis. Accurate and precise quantification is crucial for understanding its pharmacokinetic profile, assessing its stability, and monitoring its presence in different matrices. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography (HPLC) with UV detection, suitable for routine quantification and stability-indicating assays, and Gas Chromatography-Mass Spectrometry (GC-MS), offering high sensitivity and selectivity, particularly for trace-level analysis in complex matrices.

Analytical Methods

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the quantification of this compound. This method is particularly well-suited for analyzing drug formulations and for conducting stability studies.

Principle: The compound is separated from potential impurities and degradation products on a reversed-phase HPLC column. Quantification is achieved by measuring the absorbance of the analyte using a UV detector at a wavelength of maximum absorbance, which is anticipated to be around 230-280 nm for this class of compounds.

A stability-indicating HPLC method is crucial for assessing the degradation of the analyte under various stress conditions.[1][2] Forced degradation studies, including exposure to acidic, basic, oxidative, thermal, and photolytic conditions, should be performed to ensure the method can separate the intact analyte from its degradation products.[3][4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent sensitivity and specificity, making it an ideal method for the determination of trace amounts of this compound in complex environmental and biological matrices.

Principle: The analyte, after suitable extraction and potential derivatization, is vaporized and separated based on its boiling point and interaction with the stationary phase in a gas chromatograph. The separated compound is then fragmented and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (ion abundance) information.

Quantitative Data Summary

The following tables summarize typical quantitative performance parameters that can be expected from the described methods. These values are based on data from the analysis of structurally related compounds such as 2,4-Dichlorophenoxyacetic acid and 1,3-Dichloropropanol and should be established for this compound through method validation.[5][6][7][8][9]

Table 1: HPLC-UV Method Performance (Adapted from 2,4-Dichlorophenoxyacetic acid analysis) [5][9]

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.999 |

| Limit of Detection (LOD) | 0.004 µg/mL |

| Limit of Quantification (LOQ) | 0.01 µg/mL |

| Accuracy (% Recovery) | 95 - 105% |

| Precision (% RSD) | < 2% |

Table 2: GC-MS Method Performance (Adapted from 1,3-Dichloropropanol analysis) [6][7][8]

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.4 µg/L |

| Limit of Quantification (LOQ) | 1.2 µg/L |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (% RSD) | < 10% |

Experimental Protocols

HPLC-UV Method for Quantification in Pharmaceutical Formulations

This protocol is adapted from established methods for similar aromatic ketones and dichlorophenoxy compounds.[3][10][11]

4.1.1. Equipment and Reagents

-

High-Performance Liquid Chromatograph with UV Detector

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

Purified water (e.g., Milli-Q)

-

Syringe filters (0.45 µm)

-

Analytical balance

-

Volumetric flasks and pipettes

4.1.2. Chromatographic Conditions

-

Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized, for example, starting with a 60:40 (v/v) mixture.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: To be determined by UV scan of a standard solution (expected around 230-280 nm).

-

Injection Volume: 10 µL

4.1.3. Sample Preparation

-

Standard Stock Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations in the expected linear range (e.g., 0.1 - 50 µg/mL).

-

Sample Preparation (e.g., from a cream formulation): a. Accurately weigh a portion of the formulation equivalent to approximately 1 mg of the active ingredient into a 100 mL volumetric flask. b. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve the analyte. c. Dilute to volume with the mobile phase and mix well. d. Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.

4.1.4. Analysis

-

Inject the calibration standards to establish a calibration curve.

-

Inject the prepared sample solutions.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve.

GC-MS Method for Quantification in Water Samples

This protocol is based on methods for the analysis of similar chlorinated compounds in environmental matrices.[6][8][12]

4.2.1. Equipment and Reagents

-

Gas Chromatograph with a Mass Selective Detector (GC-MS)

-

Capillary GC column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Ethyl acetate (pesticide residue grade)

-

Sodium chloride (analytical grade)

-

Anhydrous sodium sulfate

-

Helium (carrier gas, high purity)

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

4.2.2. GC-MS Conditions

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute

-

Ramp: 10 °C/min to 280 °C

-

Hold: 5 minutes at 280 °C

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound.

4.2.3. Sample Preparation (Liquid-Liquid Extraction)

-

Sample Collection: Collect a 100 mL water sample in a glass container.

-

Extraction: a. Transfer the water sample to a 250 mL separatory funnel. b. Add 10 g of sodium chloride and shake to dissolve. c. Add 30 mL of ethyl acetate and shake vigorously for 2 minutes. d. Allow the layers to separate and collect the organic (upper) layer. e. Repeat the extraction twice more with fresh portions of ethyl acetate.

-

Drying and Concentration: a. Combine the organic extracts and pass them through a funnel containing anhydrous sodium sulfate to remove residual water. b. Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

Analysis: Transfer the final extract to a GC vial for analysis.

Visualizations

The following diagrams illustrate the experimental workflows.

Caption: Workflow for HPLC-UV analysis.

Caption: Workflow for GC-MS analysis.

Caption: Logic for analytical method selection.

References

- 1. scispace.com [scispace.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. "A stability-indicating assay HPLC method of ketoprofen" by S.-Y. Hsu, C.-Y. Shaw et al. [jfda-online.com]

- 4. Development and Validation of Stability-Indicating Method for the Simultaneous Determination of Ketoconazole and Beauvericin in Pharmaceutical Tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. deswater.com [deswater.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. tandfonline.com [tandfonline.com]

- 8. A rapid and sensitive GC-MS method for determination of 1,3-dichloro-2-propanol in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method | PLOS One [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols: 1-(3,5-Dichlorophenoxy)propan-2-one as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1-(3,5-Dichlorophenoxy)propan-2-one as a versatile chemical intermediate in the synthesis of novel compounds, with a particular focus on its application in the development of potential antifungal agents. Detailed experimental protocols for its synthesis and subsequent utilization are provided below.

Introduction

This compound is a key building block in organic synthesis. Its structure, featuring a reactive ketone group and a dichlorophenoxy moiety, makes it an ideal precursor for the synthesis of a variety of heterocyclic compounds. This intermediate is particularly valuable in the construction of azole-based antifungal agents, where the dichlorophenyl group is a common feature in many commercially successful drugs. The propan-2-one chain provides a convenient handle for introducing the core heterocyclic scaffold, such as a 1,2,4-triazole ring, which is essential for the antifungal activity of these compounds.

Synthesis of this compound

The synthesis of the title intermediate is typically achieved through a Williamson ether synthesis, reacting 3,5-dichlorophenol with chloroacetone in the presence of a base.

Experimental Protocol:

-

Materials:

-

3,5-Dichlorophenol

-

Chloroacetone

-

Potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a solution of 3,5-dichlorophenol (1.0 eq) in anhydrous acetone, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add chloroacetone (1.2 eq) dropwise to the reaction mixture.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford this compound.

-

Data Presentation:

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) |

| 3,5-Dichlorophenol | 1.0 | 163.00 |

| Chloroacetone | 1.2 | 92.52 |

| Potassium Carbonate | 1.5 | 138.21 |

| Product | 219.06 | |

| Typical Yield | 85-95% |

Application in the Synthesis of a Triazole Antifungal Agent

This compound serves as a crucial intermediate in the synthesis of triazole-based antifungal agents. The ketone functionality allows for the introduction of the triazole ring, a key pharmacophore responsible for inhibiting the fungal cytochrome P450 enzyme 14α-demethylase.

Reaction Scheme: The synthesis of a hypothetical antifungal agent, 2-(3,5-dichlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol, is outlined below. This involves the formation of an epoxide intermediate followed by nucleophilic attack by 1,2,4-triazole.

Experimental Protocol: Synthesis of 2-(3,5-Dichlorophenoxy)-1-(1H-1,2,4-triazol-1-yl)propan-2-ol

-

Step 1: Epoxidation

-

Materials:

-

This compound

-

Trimethylsulfoxonium iodide

-

Sodium hydride (60% dispersion in mineral oil)

-

Dimethyl sulfoxide (DMSO, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO, add trimethylsulfoxonium iodide (1.2 eq) portion-wise under a nitrogen atmosphere.

-

Stir the mixture at room temperature until the evolution of hydrogen gas ceases (approximately 1 hour).

-

Add a solution of this compound (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 4-6 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide intermediate, which can be used in the next step without further purification.

-

-

-

Step 2: Triazole Ring Opening

-

Materials:

-

Crude Epoxide Intermediate from Step 1

-

1,2,4-Triazole

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a solution of the crude epoxide intermediate (1.0 eq) in anhydrous DMF, add 1,2,4-triazole (1.5 eq) and potassium carbonate (2.0 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol) to obtain the final product.

-

-

Data Presentation:

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Typical Yield (%) |

| Epoxidation | Trimethylsulfoxonium iodide, Sodium hydride | DMSO | Room Temp. | 75-85 |

| Triazole Opening | 1,2,4-Triazole, Potassium carbonate | DMF | 80-90 | 60-75 |

Signaling Pathway and Mechanism of Action

The synthesized triazole antifungal agent is designed to target the fungal enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, the triazole agent disrupts the production of ergosterol, leading to the accumulation of toxic sterol precursors and ultimately compromising the integrity and function of the fungal cell membrane. This disruption of the cell membrane leads to fungal cell death.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize this intermediate and utilize it in the development of novel triazole-based antifungal agents. The straightforward synthetic accessibility and the strategic placement of reactive functional groups make it an attractive starting material for drug discovery programs targeting fungal infections.

Application Notes and Protocols for 1-(3,5-Dichlorophenoxy)propan-2-one in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the utilization of 1-(3,5-Dichlorophenoxy)propan-2-one in various cell-based assays. Due to the limited publicly available information on the specific biological activities of this compound, this protocol outlines a series of foundational assays to characterize its cytotoxic and potential mechanistic effects. The provided methodologies are based on established cell biology techniques and can be adapted to specific cell lines and research questions.

Introduction

This compound is a chemical compound with a dichlorophenoxy moiety, a structure found in various biologically active molecules, including some herbicides. The biological effects of this specific compound are not well-documented in peer-reviewed literature. Therefore, initial in vitro screening is crucial to determine its cytotoxic profile and to elucidate potential mechanisms of action.

These application notes provide a framework for researchers to:

-

Determine the half-maximal inhibitory concentration (IC50) of this compound in a relevant cell line.

-

Assess the effect of the compound on cell cycle progression.

-

Investigate the induction of apoptosis.

Materials and Reagents

-

This compound

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

96-well and 6-well cell culture plates

-

Cell counting solution (e.g., Trypan Blue)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent

-

Propidium Iodide (PI)

-

RNase A

-

Annexin V-FITC Apoptosis Detection Kit

-

Appropriate cancer cell line (e.g., HeLa, A549, MCF-7)

Preparation of Stock and Working Solutions

3.1. Stock Solution (10 mM)

-

Accurately weigh a precise amount of this compound.

-

Dissolve the compound in an appropriate volume of DMSO to achieve a final concentration of 10 mM.

-

Gently warm and vortex the solution to ensure complete dissolution.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

3.2. Working Solutions

-

Prepare fresh working solutions by diluting the 10 mM stock solution in complete cell culture medium to the desired final concentrations immediately before each experiment.

-

Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to minimize solvent-induced toxicity. A vehicle control (medium with the same concentration of DMSO) must be included in all experiments.

Experimental Protocols

4.1. Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of this compound on a selected cell line.

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve and determine the IC50 value.

Table 1: Example Data Layout for Cell Viability Assay

| Concentration (µM) | Absorbance (570 nm) - 24h | % Viability - 24h | Absorbance (570 nm) - 48h | % Viability - 48h | Absorbance (570 nm) - 72h | % Viability - 72h |

| 0 (Control) | 100 | 100 | 100 | |||

| 0 (Vehicle) | ||||||

| 0.1 | ||||||

| 1 | ||||||

| 10 | ||||||

| 50 | ||||||

| 100 |

4.2. Cell Cycle Analysis by Flow Cytometry

This protocol is designed to investigate the effect of the compound on cell cycle distribution.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

-

Cell Harvesting: Harvest both adherent and floating cells, wash with ice-cold PBS, and centrifuge.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the samples using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Table 2: Example Data Layout for Cell Cycle Analysis

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Untreated Control | |||

| Vehicle Control | |||

| Compound (IC50/2) | |||

| Compound (IC50) | |||

| Compound (2x IC50) |

4.3. Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at desired concentrations for a specified time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

Table 3: Example Data Layout for Apoptosis Assay

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |

| Untreated Control | ||||

| Vehicle Control | ||||

| Compound (IC50) |

Visualizations

Experimental Workflow Diagram

Caption: Workflow for in vitro evaluation of this compound.

Hypothetical Signaling Pathway for Cytotoxicity

Caption: A hypothetical signaling cascade for compound-induced cytotoxicity.

Conclusion

The protocols outlined in this document provide a starting point for the characterization of the biological effects of this compound. Based on the results of these initial assays, further investigations into specific molecular targets and signaling pathways can be designed. It is imperative to perform these foundational experiments to establish a baseline understanding of the compound's in vitro activity before proceeding with more complex mechanistic studies.

Application Notes and Protocols for 1-(3,5-Dichlorophenoxy)propan-2-one in Agrochemical Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3,5-Dichlorophenoxy)propan-2-one is a chemical compound with potential applications in agrochemical research. While direct studies on its specific biological activities are limited in publicly available literature, its structural similarity to known herbicides and fungicides suggests it may exhibit similar properties. This document outlines potential applications, hypothetical experimental protocols, and proposed mechanisms of action based on the analysis of structurally related dichlorophenoxy and propan-2-one containing compounds. These notes are intended to serve as a foundational guide for researchers investigating the potential of this compound as a novel agrochemical agent.

Potential Applications in Agrochemical Research